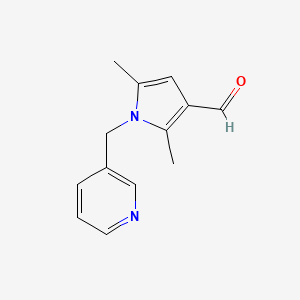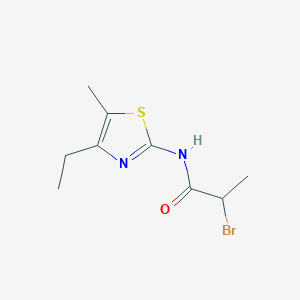
2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide" is a chemical entity that can be categorized within the realm of organic chemistry, specifically involving a bromine atom attached to a thiazole ring which is substituted with ethyl and methyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds, as seen in the provided papers, typically involves the introduction of a bromine atom into the molecular framework, which can significantly influence the chemical reactivity of the compound. For example, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, good yields were achieved and the compound was characterized spectroscopically . This suggests that a similar approach could be taken for the synthesis of "this compound," potentially involving a halogenation step under controlled conditions to introduce the bromine atom.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the papers. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction . This technique could similarly be applied to determine the precise molecular geometry of "this compound," revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms.
Chemical Reactions Analysis
The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers describe intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial in stabilizing the crystal packing of the compounds . These interactions could also be relevant to the chemical behavior of "this compound," particularly in reactions where the bromine atom might undergo nucleophilic substitution or act as an electrophile in the formation of carbon-bromine bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds are often determined by their molecular structure. The papers indicate that properties such as melting points, solubility, and stability can be inferred from the molecular arrangement and the nature of intermolecular interactions . For "this compound," similar analyses could be conducted to determine its physical state, solubility in various solvents, thermal stability, and reactivity profile, which are essential for practical applications in chemical synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
The chemical compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is utilized in various synthesis processes for developing new pharmaceutical compounds. In one study, it served as a starting material for producing various derivatives with antihypertensive α-blocking activity, demonstrating low toxicity and promising pharmacological properties (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Applications
Research has explored the use of derivatives of this compound in creating potent antibacterial and antifungal agents. In a particular study, a series of derivatives exhibited significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Agricultural Applications
In the agricultural sector, derivatives of this compound have been synthesized for use as herbicides. These compounds showed effective herbicidal activity against various weeds, including crabgrass and barnyard grass (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).
Anticancer Research
The compound has also been utilized in anticancer research. Certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating potential for further development in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Propriétés
IUPAC Name |
2-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2OS/c1-4-7-6(3)14-9(11-7)12-8(13)5(2)10/h5H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUBVHBFBZKVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C(C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

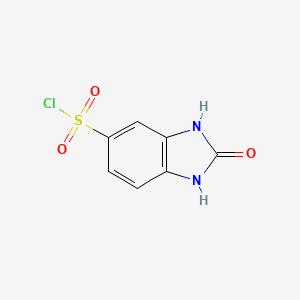
![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)




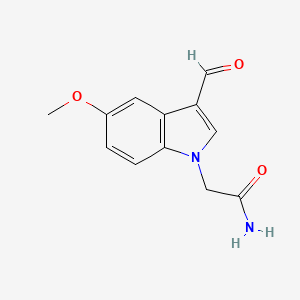
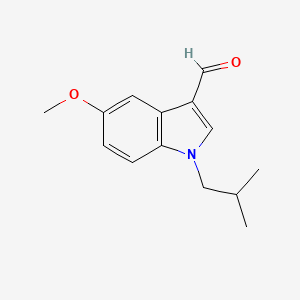
![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)
